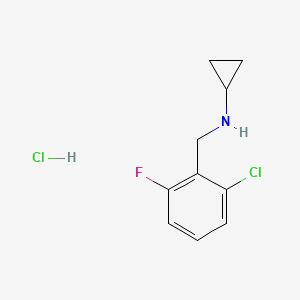

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on a benzyl ring, coupled with a cyclopropylamine moiety, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with cyclopropylamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to crystallization or recrystallization to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and benzyl positions.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the benzyl chloride moiety acts as a substrate.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or amines.

Aplicaciones Científicas De Investigación

Industrial Production

In industrial settings, the production follows similar synthetic routes but on a larger scale, ensuring high yield and purity through stringent control over reaction conditions. The final product often undergoes crystallization or recrystallization to achieve the desired quality .

Scientific Research Applications

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride has diverse applications across several scientific domains:

1. Chemistry

- Building Block for Synthesis : It serves as a key intermediate in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals .

2. Biology

- Biological Activity Studies : The compound is investigated for its potential effects on enzyme function and cellular processes. Preliminary studies suggest it may interact with neurotransmitter receptors, particularly the serotonin receptor family .

3. Medicine

- Therapeutic Potential : Ongoing research focuses on its potential as a therapeutic agent for treating central nervous system disorders, including anxiety and mood regulation .

4. Industry

- Production of Specialty Chemicals : It is utilized in producing specialty chemicals and as an intermediate in various chemical processes .

Case Studies and Research Findings

Research has demonstrated that compounds structurally related to this compound exhibit selective agonism at serotonin receptors associated with various therapeutic effects:

- A study highlighted that derivatives of cyclopropylmethylamines showed promising activity at the 5-HT_2C receptor, indicating potential applications in treating psychiatric disorders .

- Another investigation focused on structure-activity relationships (SAR), emphasizing how modifications in substituent positions can influence biological potency and selectivity .

Mecanismo De Acción

The mechanism of action of N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-6-fluorobenzyl chloride

- 2-Fluorobenzyl chloride

- 4-Fluorobenzyl chloride

- 2,4-Dichlorobenzyl chloride

Uniqueness

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride stands out due to its unique combination of substituents and the presence of the cyclopropylamine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride is a cyclopropanamine derivative that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H12ClF and a molar mass of 236.11 g/mol. Its unique structure consists of a cyclopropanamine core attached to a benzyl group, which features chlorine and fluorine substituents at specific positions on the aromatic ring. This configuration is believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClF |

| Molar Mass | 236.11 g/mol |

| Halogen Substituents | Cl (position 2), F (position 6) |

| Cyclopropane Ring | Present |

This compound exerts its biological effects primarily through interactions with neurotransmitter receptors, particularly the 5-HT (serotonin) receptor family. Studies indicate that it may act as an agonist at the 5-HT_2C receptor, which is implicated in mood regulation and anxiety disorders . The binding affinity and specificity are influenced by the cyclopropane ring and the halogen substituents on the benzyl group, which modulate receptor interactions .

Structure-Activity Relationships (SAR)

Recent research has focused on modifying the structure of cyclopropanamine derivatives to enhance their pharmacological properties. For instance, introducing fluorine or chlorine atoms at specific positions has been shown to improve selectivity and potency at serotonin receptors . The following table summarizes some related compounds and their characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-Chlorobenzyl)cyclopropanamine hydrochloride | C10H13Cl2N | Different halogen position; potential different activity |

| N-(benzyl)cyclopropanamine hydrochloride | C10H14N | Lacks halogen substituents; simpler structure |

| N-(3-Fluorobenzyl)cyclopropanamine hydrochloride | C10H12ClF | Contains fluorine; different position influences activity |

Biological Activity and Therapeutic Potential

Preliminary studies suggest that this compound may have potential applications in treating various CNS conditions due to its ability to modulate serotonin receptor activity . Its unique structural features allow for exploration as a lead compound in drug development targeting psychiatric disorders .

Case Studies

- Antipsychotic Activity : In a study evaluating novel cyclopropanamine derivatives, compounds similar to N-(2-Chloro-6-fluorobenzyl) exhibited significant antipsychotic-like effects in animal models, suggesting their potential utility in treating schizophrenia .

- Selectivity Profile : Research indicated that certain derivatives showed selectivity towards the 5-HT_2C receptor over others like 5-HT_2A and 5-HT_2B, which is crucial for minimizing side effects associated with antipsychotic medications .

- In Vitro Studies : In vitro assays demonstrated that these compounds could effectively modulate receptor activity, with some showing EC50 values in the low nanomolar range, indicating high potency .

Propiedades

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN.ClH/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7;/h1-3,7,13H,4-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMOCVAIEAYICV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=CC=C2Cl)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.